molecular formula C34H26NOP B12897228 Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- CAS No. 602314-35-2

Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)-

Cat. No.: B12897228
CAS No.: 602314-35-2
M. Wt: 495.5 g/mol
InChI Key: LRMFSFUQBDXKNY-UHFFFAOYSA-N
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Description

Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- is a complex organic compound that features a benzamide core substituted with a 9-anthracenylmethyl group and a diphenylphosphino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- typically involves the reaction of 9-anthracenemethanol with a suitable benzamide derivative under specific conditions. The reaction often requires the use of a catalyst and may involve steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium complexes, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological macromolecules can lead to changes in their structure and function, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenemethanol: An anthracene derivative used in Diels-Alder reactions.

    Anthracene-9-carboxylic acid: Another anthracene derivative with different functional groups.

    N-(9-Anthracenylmethyl)cinchonindinium chloride: A compound with similar anthracenylmethyl substitution .

Uniqueness

Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- is unique due to its combination of benzamide, anthracenylmethyl, and diphenylphosphino groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

602314-35-2

Molecular Formula

C34H26NOP

Molecular Weight

495.5 g/mol

IUPAC Name

N-(anthracen-9-ylmethyl)-4-diphenylphosphanylbenzamide

InChI

InChI=1S/C34H26NOP/c36-34(35-24-33-31-17-9-7-11-26(31)23-27-12-8-10-18-32(27)33)25-19-21-30(22-20-25)37(28-13-3-1-4-14-28)29-15-5-2-6-16-29/h1-23H,24H2,(H,35,36)

InChI Key

LRMFSFUQBDXKNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NCC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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